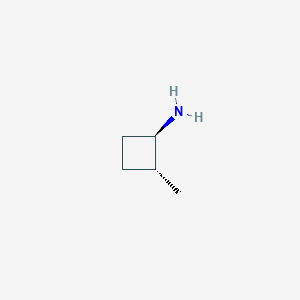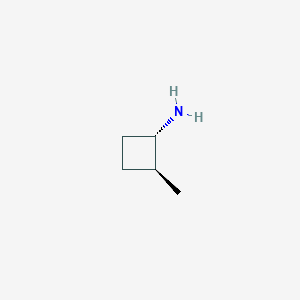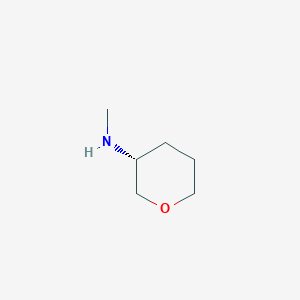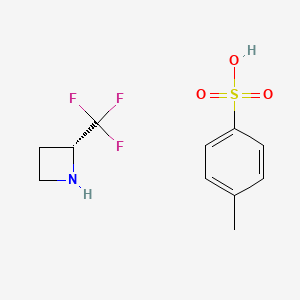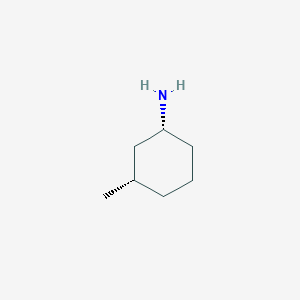
Cis-3-methylcyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cis-3-methylcyclohexanamine is an organic compound with the molecular formula C7H15N It is a stereoisomer of 3-methylcyclohexanamine, where the methyl group and the amine group are on the same side of the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
Cis-3-methylcyclohexanamine can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 3-methylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atm.
Another method involves the reductive amination of 3-methylcyclohexanone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). This reaction is usually carried out in an organic solvent such as methanol or ethanol at room temperature.
Industrial Production Methods
On an industrial scale, this compound can be produced through continuous flow processes that utilize similar reaction conditions as the laboratory methods. The use of continuous flow reactors allows for better control over reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Cis-3-methylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methylcyclohexanone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 3-methylcyclohexanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups. For example, reacting with alkyl halides can form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH) at elevated temperatures.
Major Products
Oxidation: 3-methylcyclohexanone
Reduction: 3-methylcyclohexanol
Substitution: N-alkylated derivatives
科学的研究の応用
Cis-3-methylcyclohexanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of amine-containing drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other cyclohexane derivatives.
作用機序
The mechanism of action of cis-3-methylcyclohexanamine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in nucleophilic substitution and addition reactions. It can also form hydrogen bonds with other molecules, influencing its reactivity and interactions in biological systems.
類似化合物との比較
Cis-3-methylcyclohexanamine can be compared with other similar compounds such as:
Trans-3-methylcyclohexanamine: The trans isomer has the methyl and amine groups on opposite sides of the cyclohexane ring, leading to different chemical and physical properties.
3-methylcyclohexanol: This compound has a hydroxyl group instead of an amine group, resulting in different reactivity and applications.
3-methylcyclohexanone: The ketone derivative is more reactive towards nucleophiles and can be used in different synthetic pathways.
This compound is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
(1R,3S)-3-methylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-3-2-4-7(8)5-6/h6-7H,2-5,8H2,1H3/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDYHSHPBDZRPU-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@H](C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
